Potassium 4-bromo-6-methylpicolinate
Description
Potassium 4-bromo-6-methylpicolinate is a brominated pyridine derivative with a carboxylate potassium salt. These compounds are frequently used as intermediates in pharmaceutical and agrochemical synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromine atom’s reactivity .
Properties
Molecular Formula |
C7H5BrKNO2 |
|---|---|
Molecular Weight |
254.12 g/mol |
IUPAC Name |
potassium;4-bromo-6-methylpyridine-2-carboxylate |
InChI |
InChI=1S/C7H6BrNO2.K/c1-4-2-5(8)3-6(9-4)7(10)11;/h2-3H,1H3,(H,10,11);/q;+1/p-1 |
InChI Key |
HPORVZHAFZCFAD-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=CC(=N1)C(=O)[O-])Br.[K+] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares key structural analogs of potassium 4-bromo-6-methylpicolinate:
| Compound Name | CAS Number | Molecular Formula | Substituents | Key Functional Groups |
|---|---|---|---|---|
| Ethyl 4-bromo-6-methylpicolinate | 947179-03-5 | C₉H₁₀BrNO₂ | 4-Br, 6-CH₃, ethyl ester | Ester (-COOEt) |
| Methyl 4-bromo-6-((t-Boc)amino)picolinate | 885326-87-4 | C₁₃H₁₇BrN₂O₄ | 4-Br, 6-(Boc-amino), methyl ester | Ester (-COOMe), Boc-protected amine |
| 5-Bromo-6-methylpicolinic acid | 870997-85-6 | C₇H₆BrNO₂ | 5-Br, 6-CH₃, carboxylic acid | Carboxylic acid (-COOH) |
| Methyl 5-bromo-3-methylpicolinate | 213771-32-5 | C₈H₈BrNO₂ | 5-Br, 3-CH₃, methyl ester | Ester (-COOMe) |
Key Observations:
- Substituent Position : The position of bromine and methyl groups significantly impacts reactivity. For example, Ethyl 4-bromo-6-methylpicolinate (4-Br, 6-CH₃) is optimized for reactions requiring steric accessibility at the 4-position, whereas 5-bromo isomers (e.g., 5-Bromo-6-methylpicolinic acid) may exhibit altered electronic effects .
- Functional Groups: The potassium salt’s carboxylate group (-COO⁻K⁺) enhances water solubility compared to ester derivatives (-COOEt or -COOMe), which are more lipophilic . The Boc-protected amino group in Methyl 4-bromo-6-((t-Boc)amino)picolinate adds stability for amine-involving syntheses but requires deprotection steps .
Physicochemical and Commercial Properties
Notes:
- Cost : Ethyl derivatives are commercially available at premium prices (e.g., €269/250mg from Apollo Scientific), reflecting their demand in research .
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